Nalmefene methiodide

Catalog No.
S3044528
CAS No.
136440-71-6
M.F
C22H28INO3
M. Wt
481.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalmefene methiodide

CAS Number

136440-71-6

Product Name

Nalmefene methiodide

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,9-diol;iodide

Molecular Formula

C22H28INO3

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C22H27NO3.HI/c1-13-7-8-22(25)17-11-15-5-6-16(24)19-18(15)21(22,20(13)26-19)9-10-23(17,2)12-14-3-4-14;/h5-6,14,17,20,25H,1,3-4,7-12H2,2H3;1H/t17-,20+,21+,22-,23?;/m1./s1

InChI Key

TYVHPUCHIBHVEV-ZTKPOCDQSA-N

SMILES

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Solubility

not available

Canonical SMILES

C[N+]1(CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]

Source

While no direct research on Nalmefene methiodide is available, the antagonistic properties of Nalmefene are documented in various sources. One such example is "Neurobiology of Alcohol Dependence" by Sinclair and Li.

  • Drug Delivery Systems: Nalmefene methiodide's unique chemical properties might be useful in developing novel drug delivery systems. Its potential advantages could include improved absorption, targeted delivery to specific tissues, or sustained release of the active compound. Research in this area would involve investigating the pharmacokinetic profile and potential modifications to enhance its delivery characteristics [2].

Source

Research on utilizing Nalmefene for specific delivery methods is ongoing. You can find an example in "Development of a Self-Assembling Peptide System for Sustained Delivery of Nalmefene: " published in the International Journal of Pharmaceutics.

  • Pharmacological Effects Beyond Opioid Antagonism: While the primary focus might be on its relation to opioid receptors, Nalmefene methiodide could possess other pharmacological effects. Research could involve in vitro and in vivo studies to explore its interactions with other receptor systems or potential biological activities [3].

Source

Studying the interaction of drugs with various biological systems is a common practice. You can find an example of a similar approach in "In Vitro Evaluation of the Pharmacological Activity of Berberine Derivatives: " published in Molecules.

Nalmefene methiodide is a quaternary ammonium derivative of nalmefene, an opioid antagonist primarily utilized in the treatment of opioid overdose and alcohol dependence. The chemical structure of nalmefene methiodide is characterized by the presence of a methiodide group, which enhances its pharmacological properties and solubility. Nalmefene itself is known for its ability to block mu-opioid receptors, thereby reversing the effects of opioids like respiratory depression and sedation. It has a molecular formula of C21H25NO3C_{21}H_{25}NO_{3} and a molar mass of approximately 339.435 g/mol .

Typical of quaternary ammonium compounds. It can participate in nucleophilic substitutions due to the presence of its positively charged nitrogen atom. The methiodide group can also be hydrolyzed under certain conditions, leading to the release of iodide ions and the regeneration of nalmefene. Additionally, nalmefene can react with glucuronic acid in the liver, resulting in glucuronidation, which is a significant metabolic pathway for its elimination from the body .

Nalmefene methiodide exhibits potent biological activity as an opioid receptor antagonist. It primarily acts on mu-opioid receptors with high affinity, leading to the blockade of opioid effects. This compound has been shown to precipitate withdrawal symptoms in individuals physically dependent on opioids due to its competitive antagonistic properties . Furthermore, nalmefene methiodide may have partial agonist activity at kappa-opioid receptors, which could influence its efficacy in treating alcohol use disorders by modulating dopaminergic pathways .

The synthesis of nalmefene methiodide typically involves the alkylation of nalmefene with methyl iodide or other alkylating agents. This process can be carried out under basic conditions to facilitate the nucleophilic attack on the nitrogen atom of nalmefene, resulting in the formation of the quaternary ammonium compound. The reaction conditions must be carefully controlled to achieve optimal yields while minimizing side reactions .

General Reaction Scheme

  • Starting Material: Nalmefene
  • Reagent: Methyl iodide
  • Conditions: Basic medium (e.g., sodium hydroxide)
  • Product: Nalmefene methiodide

Nalmefene methiodide is primarily used in clinical settings for:

  • Opioid Overdose Treatment: It effectively reverses the effects of opioid overdose by blocking mu-opioid receptors.
  • Alcohol Dependence: As an adjunct therapy, it may help reduce alcohol consumption by modulating opioid pathways involved in addiction .
  • Research: Its unique properties make it valuable for studying opioid receptor dynamics and pharmacology.

Studies have demonstrated that nalmefene methiodide interacts with various neurotransmitter systems beyond opioids. For instance, it has been shown to affect dopamine uptake rates in brain slices from animal models, suggesting potential implications for dopaminergic signaling in addiction mechanisms . Furthermore, its interactions with other medications that act on opioid receptors must be considered in clinical settings to avoid adverse effects or diminished therapeutic efficacy.

Nalmefene methiodide shares structural and functional similarities with several other compounds, particularly those within the class of opioid antagonists. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsPrimary UseUnique Features
NaloxoneA non-selective opioid antagonistOpioid overdose reversalShorter half-life compared to nalmefene
NaltrexoneAn opioid antagonist with similar structureOpioid dependence treatmentLiver toxicity at high doses; shorter action
BuprenorphineA partial agonist at mu-opioid receptorsPain management; opioid dependenceMixed agonist-antagonist properties
MethadoneA full agonist at mu-opioid receptorsOpioid dependence treatmentLong duration of action

Nalmefene methiodide stands out due to its longer half-life and unique interaction profile with kappa-opioid receptors, potentially offering advantages over other opioid antagonists in specific therapeutic contexts .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

481.11139 g/mol

Monoisotopic Mass

481.11139 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-04-14

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